3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with two pyridine rings. This structure is part of a broader class of di(pyridinyl)-1,2,4-thiadiazol-5-amine derivatives, which have garnered attention for their macrofilaricidal activity against parasitic nematodes such as Onchocerca volvulus and Litomosoides sigmodontis .
Properties
CAS No. |
1179360-69-0 |
|---|---|
Molecular Formula |
C12H9N5OS |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
3-(4-pyridin-3-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5OS/c13-12-16-11(17-19-12)10-6-8(3-5-15-10)18-9-2-1-4-14-7-9/h1-7H,(H2,13,16,17) |
InChI Key |
PQBBQTWVUSQRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with a suitable halogenated pyridine derivative under basic conditions to form the pyridin-3-yloxy intermediate.
Cyclization to Form the Thiadiazole Ring: The pyridin-3-yloxy intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyridine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine with structurally related compounds, focusing on substituent effects, biological activity, and synthetic pathways.
Structural Modifications and Substituent Effects
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
